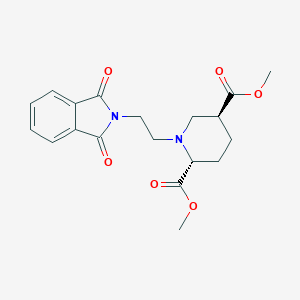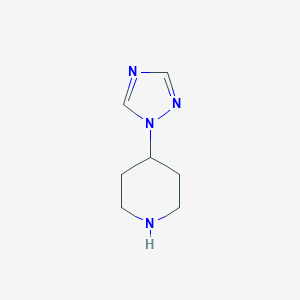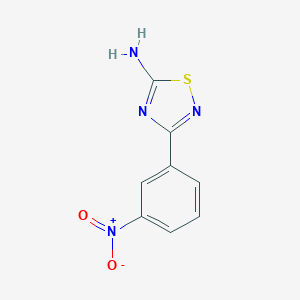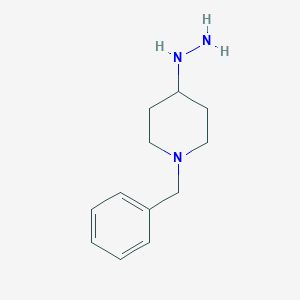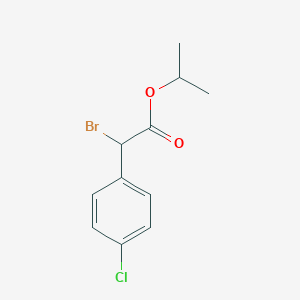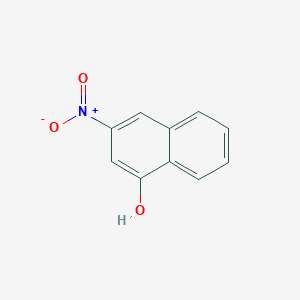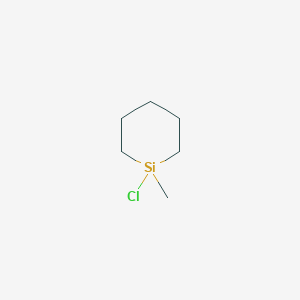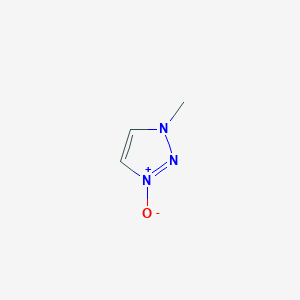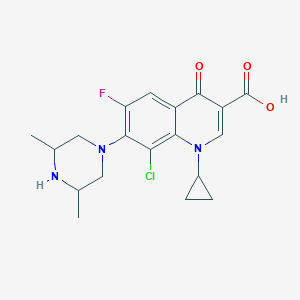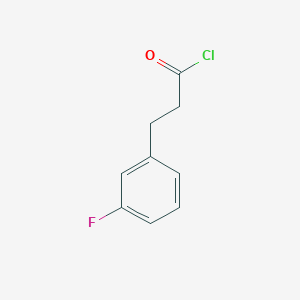
3-(3-Fluorophenyl)propanoyl chloride
Übersicht
Beschreibung
3-(3-Fluorophenyl)propanoyl chloride, also known as 3-(3-FPPC), is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) is not well understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) reduces the production of prostaglandins, which results in the reduction of inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have a low toxicity profile. However, more research is needed to fully understand the biochemical and physiological effects of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) in lab experiments include its high purity, low toxicity profile, and ease of synthesis. However, one limitation is that it may not be suitable for all experiments due to its specific mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC). Firstly, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Secondly, there is a need to explore its potential use in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, there is a need to develop more efficient and sustainable synthesis methods for 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC).
Conclusion:
In conclusion, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its anti-inflammatory, analgesic, and antipyretic effects have been demonstrated in animal models. Despite its potential, more research is needed to fully understand its mechanism of action and explore its potential use in the treatment of inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been widely used as an intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is a key building block for the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. Furthermore, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been used in the synthesis of insecticides, herbicides, and fungicides.
Eigenschaften
CAS-Nummer |
148960-31-0 |
|---|---|
Produktname |
3-(3-Fluorophenyl)propanoyl chloride |
Molekularformel |
C9H8ClFO |
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |
InChI-Schlüssel |
DEGMFYNULJKSFA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CCC(=O)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CCC(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

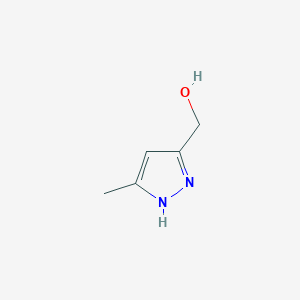
![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
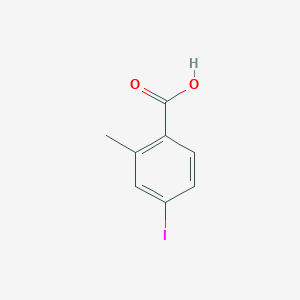

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)
